

Application Notes: Quantitative Analysis of Venetoclax in Biological Samples

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Note on Terminology: The term "**Vinetorin**" was not found in the referenced scientific literature. Based on the context of pharmacokinetic analysis and drug development, this document will focus on "Venetoclax," a B-cell lymphoma-2 (BCL-2) inhibitor, for which extensive analytical methodologies have been published.

These application notes provide detailed protocols for the quantification of Venetoclax in biological matrices, such as human and mouse plasma. The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of validated analytical methods for Venetoclax quantification in plasma.

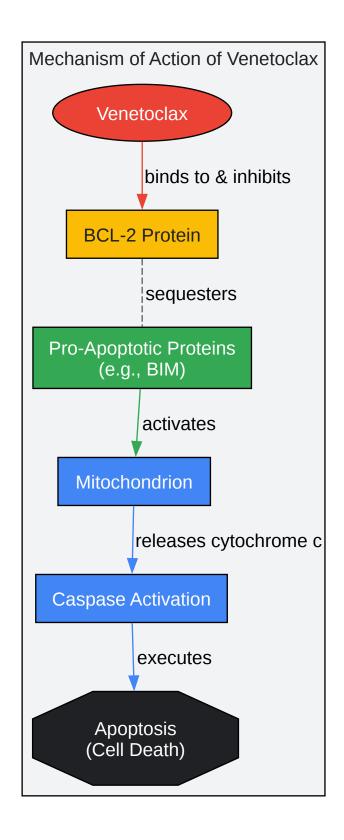


Parameter	HPLC-UV Method	UHPLC-MS/MS Method
Matrix	Human Plasma	Mouse Plasma
Linearity Range	0.25-10 μg/mL[1]	5-1,000 ng/mL[2]
Lower Limit of Quantification (LLOQ)	10 ng/mL[3]	5 ng/mL[2]
Intra-day Precision (%RSD)	0.8-4.1%[1]	< 10.5%[2]
Inter-day Precision (%RSD)	1.3-3.3%[1]	< 10.5%[2]
Accuracy	-2.8 to 1.6%[1]	94.4 to 106%[2]
Recovery	>97.2%[1]	Not Specified
Internal Standard	Ibrutinib[1]	Not Specified

Signaling Pathway of Venetoclax

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2). In many hematologic malignancies, overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death). Venetoclax binds directly to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up the pro-apoptotic proteins to activate the mitochondrial apoptosis pathway, leading to the activation of caspases and ultimately, cell death.





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Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.



Experimental Protocols

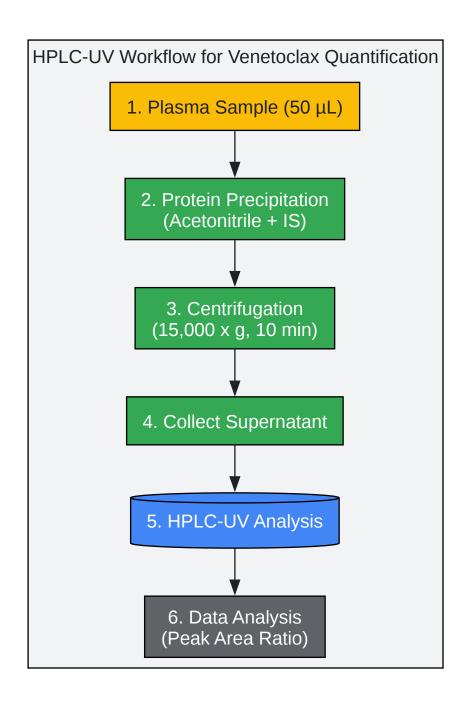
Protocol 1: Quantification of Venetoclax in Human Plasma by HPLC-UV

This protocol is adapted from a method for therapeutic drug monitoring in patients.[1][3]

- 1. Sample Preparation (Protein Precipitation)
- Thaw frozen plasma samples on ice.
- Pipette 50 μL of plasma into a 1.5 mL microcentrifuge tube.[1]
- Add 12.5 μg/mL of Ibrutinib as the internal standard.[1]
- Add acetonitrile for protein precipitation.[1]
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or HPLC vial.
- 2. HPLC-UV Analysis
- HPLC System: A standard HPLC system with a UV detector.
- Column: CAPCELL PAK C18 UG120 or equivalent.[3]
- Mobile Phase: Acetonitrile and 0.5% KH2PO4 (pH 3.5) in an 80:20 (v/v) ratio.[3]
- Flow Rate: 0.5 mL/min.[3]
- Detection Wavelength: As appropriate for Venetoclax.
- Injection Volume: 100 μL.
- 3. Data Analysis



- Integrate the peak areas for Venetoclax and the internal standard.
- Calculate the peak area ratio (Venetoclax/Internal Standard).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
- Determine the concentration of Venetoclax in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Experimental workflow for Venetoclax analysis by HPLC-UV.

Protocol 2: Quantification of Venetoclax in Mouse Plasma by UHPLC-MS/MS

This protocol is based on a sensitive method developed for pharmacokinetic studies in mice, requiring very small sample volumes.[2]

- 1. Sample Preparation (Protein Precipitation from 5 μL Plasma)
- Collect 30 μL of whole blood from the mouse into an appropriate anticoagulant tube.
- Centrifuge the blood to separate the plasma.
- In a clean microcentrifuge tube, pipette 5 μL of mouse plasma.
- Add an appropriate internal standard.
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
- · Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the proteins.
- Transfer the clear supernatant to an HPLC vial for analysis.
- 2. UHPLC-MS/MS Analysis
- LC System: An ultra-high-performance liquid chromatography system.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: Accucore aQ column or equivalent.[2]

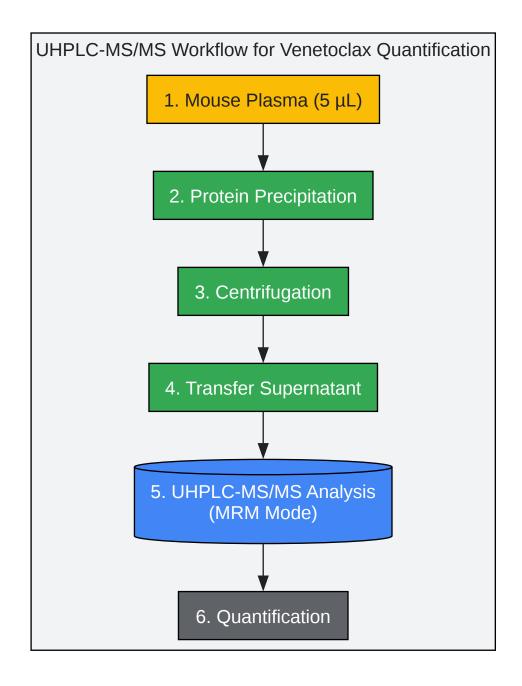
Methodological & Application





- Mobile Phase: A gradient elution is typically used, involving solvents like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.[2]
- Ionization Mode: Positive ESI is commonly used for Venetoclax.
- MRM Transitions: Specific parent-to-daughter ion transitions for Venetoclax and the internal standard must be monitored for quantification.
- 3. Data Analysis
- Use the instrument's software to integrate the peaks corresponding to the selected MRM transitions for both Venetoclax and the internal standard.
- Calculate the peak area ratios.
- Generate a calibration curve using standards prepared in the same biological matrix. The curve should be linear, with a correlation coefficient (R²) of ≥ 0.99.[2]
- Quantify Venetoclax in the study samples using the regression equation from the calibration curve.





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Caption: Experimental workflow for Venetoclax analysis by UHPLC-MS/MS.

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